

# Technical Guide: Spectroscopic Profiling of 2-Bromo-4-methyl-5-nitroanisole

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## Compound of Interest

Compound Name: 2-Bromo-4-methyl-5-nitroanisole

CAS No.: 41447-19-2

Cat. No.: B1594274

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## Executive Summary

**2-Bromo-4-methyl-5-nitroanisole** is a highly functionalized aromatic building block used in the synthesis of complex pharmacophores, agrochemicals, and dyes. Its structure comprises a tetrasubstituted benzene ring featuring halogen (bromo), ether (methoxy), alkyl (methyl), and nitro functionalities. This unique substitution pattern dictates a specific spectroscopic signature essential for validating reaction outcomes, particularly during electrophilic aromatic substitution sequences where regioselectivity is critical.

This guide provides a comprehensive analysis of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, grounded in mechanistic principles and empirical data.

## Chemical Identity & Structural Context

Before interpreting spectra, it is vital to understand the electronic environment of the molecule.

Parameter	Detail
IUPAC Name	2-Bromo-1-methoxy-4-methyl-5-nitrobenzene
CAS Number	41447-19-2
Molecular Formula	
Molecular Weight	246.06 g/mol
Appearance	Pale yellow to yellow crystalline solid
Melting Point	Approx. 78–82 °C (Typical for this class)

## Structural Logic & Regiochemistry

The synthesis typically involves the nitration of 2-bromo-4-methylanisole. The methoxy group (C1) is a strong ortho/para director, but the para position is blocked by the methyl group. The bromine (C2) is a weak deactivator (ortho/para director). The methyl group (C4) is a weak activator.

- Position 5 (Target): Para to the Bromine and ortho to the Methyl group. This position is electronically favored during nitration due to the synergistic directing effects and steric availability relative to position 3 (crowded between Br and Me).

## Spectroscopic Characterization

### Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

The

<sup>1</sup>H NMR spectrum is the primary tool for confirming the regiochemistry of the nitro group addition. The molecule possesses two aromatic protons that are para to each other (positions 3 and 6), resulting in minimal coupling.

Solvent:

(Chloroform-d) or DMSO-

. Frequency: 400 MHz (Recommended).

Proton Assignment	Shift ( , ppm)	Multiplicity	Integration	Mechanistic Insight
Ar-H (C6)	7.60 – 7.65	Singlet (s)	1H	Deshielded. Located ortho to the electron-withdrawing Nitro group and ortho to the Methoxy group. The Nitro group's anisotropy significantly shifts this proton downfield.
Ar-H (C3)	7.35 – 7.40	Singlet (s)	1H	Moderately Deshielded. Located ortho to the Bromine and ortho to the Methyl group. It is shielded relative to H6 because it is meta to the Nitro group.
-OCH	3.95 – 4.00	Singlet (s)	3H	Characteristic methoxy resonance. Deshielded by the direct attachment to the aromatic ring.
-CH	2.55 – 2.60	Singlet (s)	3H	Benzylic methyl group. Slightly deshielded due

to the ortho Nitro group and the aromatic ring current.

Critical Diagnostic: The appearance of two distinct singlets in the aromatic region confirms the 1,2,4,5-substitution pattern. If the nitro group were at position 3 or 6 (forming a 1,2,3,4-substitution), one would observe doublets due to ortho coupling (J

8 Hz) between adjacent protons.

## Infrared Spectroscopy (FT-IR)

IR analysis is used for rapid functional group verification.

Functional Group	Wavenumber ( )	Mode	Notes
Nitro (-NO )	1525 – 1535	Asymmetric Stretch	Strong, diagnostic band for aromatic nitro compounds.
Nitro (-NO )	1345 – 1355	Symmetric Stretch	Strong companion band to the asymmetric stretch.
Ether (Ar-O-C)	1250 – 1260	C-O Stretch	Asymmetric stretch of the aryl alkyl ether.
Ether (Ar-O-C)	1030 – 1040	C-O Stretch	Symmetric stretch.
Aromatic Ring	1450 – 1600	C=C Stretch	Multiple bands indicating the benzene ring skeleton.
C-Br	500 – 600	Stretch	Weak to medium bands in the fingerprint region.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of bromine via its isotopic signature.

- Ionization Mode: EI (Electron Impact) or ESI (Electrospray Ionization).
- Molecular Ion ( $m/z$ ): 245 and 247.
- Isotope Pattern: The presence of one Bromine atom ( $m/z$  79 and  $m/z$  81) creates a characteristic 1:1 doublet ratio for the molecular ion peak.
  - 245 ( $m/z$  79 isotope)
  - 247 ( $m/z$  81 isotope)
- Fragmentation:
  - Loss of  $m/z$  79 ( $m/z$  166).
  - Loss of  $m/z$  81 ( $m/z$  168) or  $m/z$  167 is also common.

## Experimental Protocols

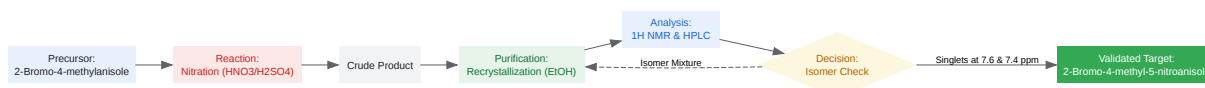
### Sample Preparation for NMR

To ensure high-resolution data free from artifacts:

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Dissolve in 0.6 mL of high-purity (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
- Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., residual nitration salts).
- Acquisition: Run a standard proton sequence (16–32 scans). Ensure the relaxation delay (d1) is at least 1.0 second to allow full relaxation of the isolated aromatic protons.

## Quality Control Workflow

The following diagram illustrates the logical flow for validating the synthesis of **2-Bromo-4-methyl-5-nitroanisole** from its precursor.



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Figure 1: Synthesis and validation workflow. The critical decision point relies on NMR integration and splitting patterns to rule out regiochemical isomers.

## Synthesis & Impurity Profile

Understanding the origin of the compound aids in interpreting "ghost peaks" in the spectra.

- Synthesis Route: Nitration of 2-bromo-4-methylanisole.<sup>[1]</sup>
- Potential Impurities:
  - 6-Nitro Isomer: 2-Bromo-4-methyl-6-nitroanisole. (Look for different aromatic shifts).

- Dinitro Species: Over-nitration if temperature is not controlled.
- Starting Material: 2-Bromo-4-methylanisole (Lack of signals at >7.5 ppm).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89143, 2-Bromo-4-methylanisole. Retrieved from [[Link](#)]
- SpectraBase. Spectral Data for Nitroanisole Derivatives. (General Reference for Shift Trends). Retrieved from [[Link](#)]

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## Sources

- 1. 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde (2426-84-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [[chemchart.com](https://chemchart.com)]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-Bromo-4-methyl-5-nitroanisole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594274/docs#technical-guide-spectroscopic-profiling-of-2-bromo-4-methyl-5-nitroanisole>]

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